N-{[5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl]methyl}acetamide is a chemical compound with potential applications in medicinal chemistry. It features a complex structure that includes a furan ring and a pyrazole moiety, suggesting possible biological activity. The compound is classified under organic compounds, specifically as an acetamide derivative.
This compound is available through various chemical suppliers, including EvitaChem, which lists it under catalog number EVT-6638020. The compound's CAS number is 1421514-06-8, indicating its unique identity in chemical databases. It is primarily intended for non-human research purposes and is not approved for therapeutic or veterinary use.
N-{[5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl]methyl}acetamide can be classified as:
The synthesis of N-{[5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl]methyl}acetamide typically involves multi-step organic reactions. While specific methods for this compound are not detailed in the provided sources, common synthetic strategies for similar compounds include:
The specific conditions (temperature, solvents, catalysts) and yields for each step would depend on the reagents used and the desired purity of the final product.
The molecular structure of N-{[5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl]methyl}acetamide can be represented by its molecular formula with a molecular weight of 345.4 g/mol. Its structural features include:
N-{[5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl]methyl}acetamide may undergo various chemical reactions typical of acetamides and heterocyclic compounds:
Specific reaction conditions (e.g., temperature, pH) would significantly influence these processes, affecting yield and selectivity.
While specific mechanisms of action for N-{[5-(furan-2-y)-1-(2-methoxyethyl)-1H-pyrazol-3-y]methyl}acetamide are not extensively documented in the provided sources, compounds containing similar structural motifs often exhibit biological activities such as:
Data on pharmacodynamics and pharmacokinetics would require further experimental studies.
N-{[5-(furan-2-y)-1-(2-methoxyethyl)-1H-pyrazol-3-y]methyl}acetamide is expected to have the following physical properties:
Property | Value |
---|---|
Molecular Weight | 345.4 g/mol |
Appearance | Solid (likely crystalline) |
Solubility | Soluble in organic solvents |
Key chemical properties may include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Stability | Stable under normal conditions |
N-{[5-(furan-2-y)-1-(2-methoxyethyl)-1H-pyrazol-3-y]methyl}acetamide has potential applications in scientific research, particularly in:
The furan heterocycle (C₄H₄O) serves as a versatile bioisostere in medicinal chemistry due to its favorable electronic properties, planarity, and moderate lipophilicity. Furan-containing compounds demonstrate broad-spectrum bioactivity, with documented efficacy against both Gram-positive and Gram-negative pathogens. The structural significance stems from furan's ability to: (1) enhance membrane penetration through optimized log P values (typically 1.5-2.5), facilitating traversal of the lipopolysaccharide-rich outer membrane of Gram-negative bacteria; (2) participate in π-π stacking and hydrogen bonding interactions with biological targets via its oxygen heteroatom and aromatic system; and (3) serve as a metabolic handle for targeted prodrug activation or resistance evasion [1] [7].
In anticancer applications, furan derivatives exhibit pronounced activity against proliferation pathways. The electron-rich nature of the furan ring enables interactions with hydrophobic enzyme pockets frequently overexpressed in cancers, including tubulin polymerization sites and tyrosine kinase domains. Hybrid antibiotics like Cadazolid incorporate furan moieties to potentiate activity against Clostridium difficile by enhancing intracellular accumulation while maintaining negligible systemic absorption—a pharmacokinetic profile optimized for gastrointestinal pathogens [1]. The furan-2-yl group specifically contributes to DNA intercalation potential and topoisomerase inhibition, mechanisms crucial for halting rapidly dividing cancer cells and bacterial replication alike.
Table 1: Bioisosteric Roles of Furan Moieties in Drug Design
Property | Structural Impact | Biological Consequence |
---|---|---|
Moderate Lipophilicity | Log P ~2.0 | Enhanced Gram-negative outer membrane penetration |
Planar Aromatic System | Facilitates π-π stacking | Improved DNA/enzyme binding affinity |
Oxygen Heteroatom | Hydrogen bond acceptor | Target specificity for enzymatic active sites |
Bioisosteric Flexibility | Replaces thiophene/pyrrole | Metabolic stability optimization |
The pyrazole ring (C₃H₃N₂) constitutes a central pharmacophore in numerous clinical agents due to its hydrogen bonding capability, metabolic stability, and structural tunability. Pyrazole-containing drugs exhibit diverse mechanisms, including kinase inhibition (Crizotinib), cyclooxygenase-2 (COX-2) suppression (Celecoxib), and dipeptidyl peptidase-4 (DPP-4) blockade (Anagliptin) [6] [8]. The 1,2-diazole scaffold provides three key advantages: (1) nitrogen atoms enable hydrogen bond donation/acceptance for precise target binding; (2) C3 and C5 positions allow extensive derivatization to modulate potency and selectivity; and (3) aromatic stability confers resistance to enzymatic degradation. In the context of N-{[5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl]methyl}acetamide, the 1-(2-methoxyethyl) substitution at N1 enhances solubility and reduces plasma protein binding, while the C5 furan attachment directs hydrophobic interactions with target enzymes [6].
The acetamide group (–NHCOCH₃) serves as a bifunctional pharmacokinetic modulator. As a small, polar moiety, it improves aqueous solubility and oral bioavailability while providing hydrogen bonding vectors for target engagement. In hybrid antibiotics, acetamide functionalities frequently counteract efflux-mediated resistance by reducing affinity for multidrug resistance (MDR) transporters like Resistance-Nodulation-Division (RND) pumps prevalent in Pseudomonas aeruginosa and Escherichia coli [8]. Molecular modeling studies indicate that the –NH group forms critical hydrogen bonds with active site residues of bacterial topoisomerase IV, while the carbonyl oxygen interacts with magnesium ions in kinase ATP-binding domains—dual mechanisms that enhance target inhibition and reduce off-target effects [6] [8].
Table 2: Impact of Pyrazole Substitutions on Bioactivity
Substitution Position | Common Modifications | Biological Effects |
---|---|---|
N1 | Alkyl, aryl, methoxyethyl | Modulates solubility, metabolic stability, and cellular uptake |
C3 | Methyl, phenyl, carboxamide | Influences target binding affinity and selectivity |
C5 | Aryl, heteroaryl (e.g., furan) | Enhances hydrophobic pocket interactions and potency |
C4 | Functionalization (rare) | Alters molecular conformation and dipole moment |
Hybrid molecular architectures represent a sophisticated response to the escalating crisis of multidrug resistance. The covalent linkage of furan, pyrazole, and acetamide pharmacophores into a single molecule addresses three fundamental challenges in MDR pathogen treatment: (1) overcoming permeability barriers through synergistic enhancement of membrane traversal; (2) simultaneous engagement of multiple bacterial targets to reduce resistance emergence probability; and (3) evasion of enzymatic inactivation via structural novelty [1] [6].
Gram-negative pathogens pose particular challenges due to their double-membrane structure and efflux systems. Furan-pyrazole-acetamide hybrids exploit the self-promoted uptake pathway of furan derivatives, which disrupts lipopolysaccharide integrity, thereby facilitating pyrazole-acetamide component entry. Once intracellularly accumulated, the hybrid engages targets like DNA gyrase (via pyrazole), cell wall synthesis enzymes (via acetamide), and metabolic pathways (via furan)—creating a multitarget assault that overwhelms bacterial adaptive capacity [1]. This approach circumvents the pharmacokinetic mismatch of combination therapies where differing tissue distribution, metabolism, and elimination rates diminish efficacy. Clinical candidates like Cadazolid demonstrate that covalent linkage ensures synchronized delivery of both pharmacophores to the infection site at a fixed ratio, maximizing synergistic potential while minimizing resistance development through collateral sensitivity [1] [8].
The hybridization strategy extends beyond mere structural fusion; it represents a deliberate exploitation of pharmacophore compatibility. Pyrazole's synthetic flexibility enables conjugation at N1 without compromising hydrogen bonding capacity, while acetamide serves as a biocompatible linker that maintains metabolic stability. Computational analyses indicate that the furan-pyrazole-acetamide scaffold maintains optimal physicochemical parameters for antimicrobial activity: molecular weight <500 Da, cLogP 2-3, hydrogen bond acceptors <10, and topological polar surface area (TPSA) 60-80 Ų—properties aligned with enhanced cell penetration and oral bioavailability [6] [8]. By integrating these features, N-{[5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl]methyl}acetamide exemplifies the next generation of hybrid agents designed to combat the ESKAPE pathogens dominating hospital-acquired infections.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1